molecular formula C22H22BrNO3S2 B4633264 (5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4633264
M. Wt: 492.5 g/mol
InChI Key: HYTVCHYYANABCW-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by a complex structure that includes a thiazolidinone core, a brominated benzylidene group, and a dimethylphenoxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting an appropriate thioamide with an α-halo ester under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and a brominated benzaldehyde derivative in the presence of a base.

    Attachment of the Dimethylphenoxyethoxy Substituent: The final step involves the etherification of the benzylidene intermediate with 2-(2,5-dimethylphenoxy)ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{5-fluoro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, in particular, can enhance its potential as a pharmacophore or a reactive intermediate in organic synthesis.

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3S2/c1-4-24-21(25)20(29-22(24)28)13-16-12-17(23)7-8-18(16)26-9-10-27-19-11-14(2)5-6-15(19)3/h5-8,11-13H,4,9-10H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTVCHYYANABCW-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=C(C=CC(=C3)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=C(C=CC(=C3)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{5-bromo-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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